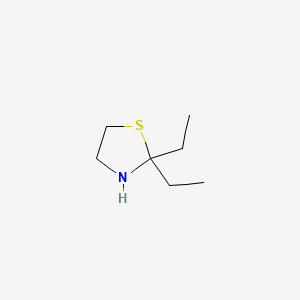
Sodium bis(N-(3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-): is a complex organic-inorganic compound with the molecular formula C40H30CrN10O12Na and a molecular weight of 921.70. This compound is known for its vibrant color and is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-) involves multiple steps. The process typically starts with the preparation of the azo compound, which is achieved by diazotization of 8-acetamido-2-hydroxy-1-naphthylamine followed by coupling with 2-hydroxy-5-nitrophenylacetamide. The resulting azo compound is then complexed with chromate ions under controlled pH conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and control to ensure high yield and purity of the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) helps in the quality assurance of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion in the compound can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Reduction: The azo group can be reduced to form amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the azo and acetamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized organic compounds, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in oxidation reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-) involves its interaction with various molecular targets. The chromate ion can act as an oxidizing agent, facilitating electron transfer reactions. The azo group can interact with biological molecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and molecular signaling.
Comparison with Similar Compounds
Similar Compounds
- Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-)
- Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(2-)
- Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(3-)
Uniqueness
The uniqueness of Sodium bis[N-[3-[[8-acetamido-2-hydroxy-1-naphthyl]azo]-2-hydroxy-5-nitrophenyl]acetamidato(2-)]chromate(1-) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in both oxidation and reduction reactions, along with its vibrant color, makes it a valuable compound in various applications.
Properties
CAS No. |
72259-15-5 |
|---|---|
Molecular Formula |
C40H34CrN10NaO12+ |
Molecular Weight |
921.7 g/mol |
IUPAC Name |
sodium;N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide;chromium |
InChI |
InChI=1S/2C20H17N5O6.Cr.Na/c2*1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27;;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);;/q;;;+1 |
InChI Key |
CPZGEEIZEJFVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-].[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


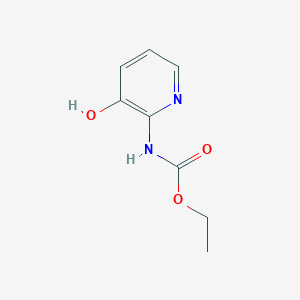
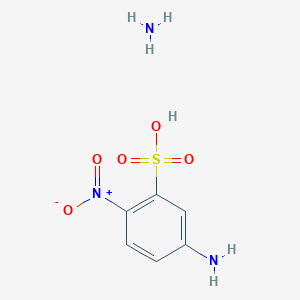
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
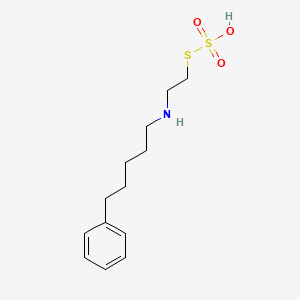
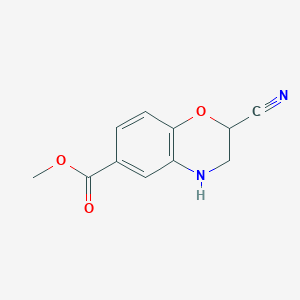
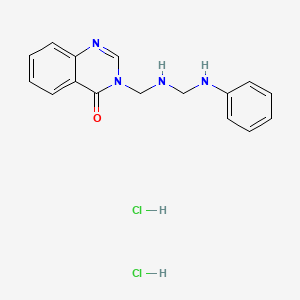
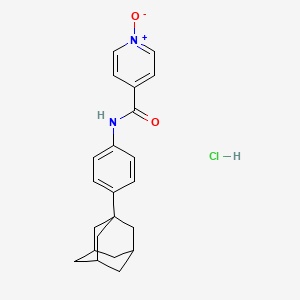
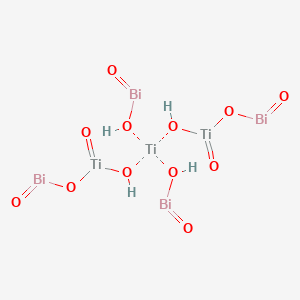
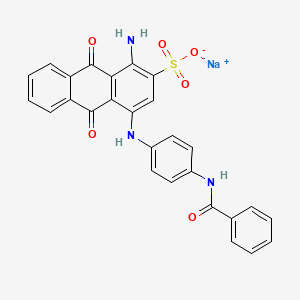
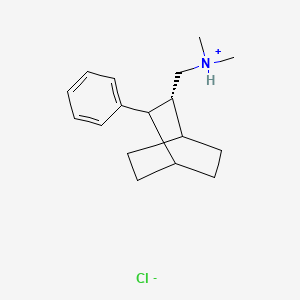
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
